(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone
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Overview
Description
(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone:
Mechanism of Action
Thiazole derivatives
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds and have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole and piperazine units. These units are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Condensation reactions: : To form the benzo[d]thiazole ring.
Nucleophilic substitution reactions: : To introduce the piperazine and tosyl groups.
Amide bond formation: : To link the piperazine and tosylpyrrolidin-2-yl moieties.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : To introduce oxygen-containing functional groups.
Reduction: : To reduce specific functional groups.
Substitution: : To replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often with the aid of a catalyst.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Comparison with Similar Compounds
4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
4-[4-(5,5-dimethyl-4H-thiazol-2-yl)piperazin-1-yl]-6-propyl-thieno[2,3]thiazole
These compounds share similar structural motifs but may differ in their functional groups and biological activities, highlighting the uniqueness of (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone .
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S2/c1-17-6-10-20(11-7-17)34(31,32)29-12-4-5-21(29)24(30)27-13-15-28(16-14-27)25-26-22-18(2)8-9-19(3)23(22)33-25/h6-11,21H,4-5,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXRXZDKTYZEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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